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molecular formula C16H28N4O8 B554018 DOTA CAS No. 60239-18-1

DOTA

Cat. No. B554018
M. Wt: 404.42 g/mol
InChI Key: WDLRUFUQRNWCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06592843B2

Procedure details

1,4,7,10 tetraazacyclododecane 1,4,7,10 N, N′, N″, N′″ tetraacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:13][C:14]([OH:16])=[O:15].[CH3:17][C:18]([OH:20])=[O:19].[CH3:21][C:22]([OH:24])=[O:23].[CH3:25][C:26]([OH:28])=[O:27]>>[CH2:3]1[N:4]([CH2:13][C:14]([OH:16])=[O:15])[CH2:5][CH2:6][N:7]([CH2:17][C:18]([OH:20])=[O:19])[CH2:8][CH2:9][N:10]([CH2:21][C:22]([OH:24])=[O:23])[CH2:11][CH2:12][N:1]([CH2:25][C:26]([OH:28])=[O:27])[CH2:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCNCCNCC1
Step Two
Name
tetraacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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